molecular formula C8H11BO3 B151596 (4-(1-Hydroxyethyl)phenyl)boronic acid CAS No. 518336-20-4

(4-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No. B151596
CAS RN: 518336-20-4
M. Wt: 165.98 g/mol
InChI Key: QORATNLZEOZUPG-UHFFFAOYSA-N
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Description

“(4-(1-Hydroxyethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .


Molecular Structure Analysis

The molecular structure of “(4-(1-Hydroxyethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group, which in turn is attached to a hydroxyethyl group . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(4-(1-Hydroxyethyl)phenyl)boronic acid”, are known to undergo various chemical reactions. They can form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property is often utilized in sensing applications .


Physical And Chemical Properties Analysis

“(4-(1-Hydroxyethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 165.98 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki Coupling Reactions

This compound can be used in Suzuki coupling reactions, which are a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Esterification

“(4-(1-Hydroxyethyl)phenyl)boronic acid” may participate in esterification reactions. These reactions are fundamental for modifying the properties of compounds, which can be beneficial in drug development and synthesis of materials .

Derivatization of Polyvinylamine

The compound can be used for the derivatization of polyvinylamine. This process can enhance the properties of polyvinylamine, such as its adhesion or solubility, which could be valuable in coatings and adhesives industries .

Synthesis of Isotopically Labeled Mercury

It can be involved in the synthesis of isotopically labeled mercury, which is important for tracing and studying mercury pollution in the environment .

Functionalization of Poly-SiNW for Detection of Dopamine

Functionalizing poly-SiNW (poly-silicon nanowires) with this boronic acid derivative could lead to improved detection methods for dopamine, a neurotransmitter involved in many functions including movement and reward mechanisms in the brain .

Detection of Diols and Anions

Boronic acids are known for their ability to detect diols and anions. This particular derivative could potentially be used to develop specific molecular receptors for novel sensing methods, both optical and electrochemical .

Electrochemical Biosensors

Although not directly mentioned for “(4-(1-Hydroxyethyl)phenyl)boronic acid”, boronic acids have been used in electrochemical biosensors for detecting biomolecules like glycoproteins, DNA, and lipopolysaccharides (LPSs). This compound may also find application in this field .

Hydrolysis Studies

The susceptibility to hydrolysis of phenylboronic pinacol esters is an area of study that can be influenced by substituents in the aromatic ring. This compound could be used to study hydrolysis kinetics at different pH levels, which is crucial in pharmacological applications .

Safety and Hazards

“(4-(1-Hydroxyethyl)phenyl)boronic acid” is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust . In case of contact, immediate medical attention is advised .

Mechanism of Action

properties

IUPAC Name

[4-(1-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORATNLZEOZUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431814
Record name (4-(1-Hydroxyethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Hydroxyethyl)phenyl)boronic acid

CAS RN

518336-20-4
Record name (4-(1-Hydroxyethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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